molecular formula C15H22O2 B585370 2'-Hydroxynonanophenone-13C6 CAS No. 1346598-43-3

2'-Hydroxynonanophenone-13C6

Cat. No.: B585370
CAS No.: 1346598-43-3
M. Wt: 240.293
InChI Key: RNAGYCQGSMZTOH-WOZGUONDSA-N
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Description

2’-Hydroxynonanophenone-13C6 is a stable isotope-labeled compound used primarily in scientific research. It is a derivative of phenol and is characterized by the presence of a hydroxyl group attached to a nonanophenone structure. The compound is labeled with carbon-13 isotopes, making it useful in various analytical and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Hydroxynonanophenone-13C6 typically involves the introduction of a hydroxyl group to a nonanophenone structure. The process may include the following steps:

    Starting Material: The synthesis begins with a nonanophenone precursor.

    Hydroxylation: The precursor undergoes hydroxylation using reagents such as hydrogen peroxide or other oxidizing agents under controlled conditions.

    Isotope Labeling: The incorporation of carbon-13 isotopes is achieved through the use of labeled reagents or starting materials.

Industrial Production Methods

Industrial production of 2’-Hydroxynonanophenone-13C6 follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large quantities of the precursor are subjected to hydroxylation and isotope labeling.

    Purification: The product is purified using techniques such as chromatography to ensure high purity and isotopic enrichment.

    Quality Control: Rigorous quality control measures are implemented to verify the isotopic composition and chemical purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2’-Hydroxynonanophenone-13C6 can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The carbonyl group in the nonanophenone structure can be reduced to form alcohols.

    Substitution: The hydroxyl group can participate in substitution reactions, leading to the formation of ethers or esters.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.

    Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides in the presence of a base or acid catalyst.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of ethers or esters.

Scientific Research Applications

2’-Hydroxynonanophenone-13C6 has a wide range of applications in scientific research, including:

    Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and reaction mechanisms.

    Biology: Employed in metabolic studies to trace biochemical pathways and understand metabolic flux.

    Medicine: Utilized in drug development and pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of pharmaceuticals.

    Industry: Applied in the development of new materials and chemical processes, particularly in the field of stable isotope labeling.

Mechanism of Action

The mechanism of action of 2’-Hydroxynonanophenone-13C6 involves its interaction with molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The carbon-13 isotopes provide a unique signature that can be detected using analytical techniques, allowing researchers to track the compound’s behavior in various systems.

Comparison with Similar Compounds

Similar Compounds

    2’-Hydroxynonanophenone: The non-labeled version of the compound, used in similar applications but without the isotopic signature.

    2’-Hydroxyacetophenone: A related compound with a shorter carbon chain, used in similar research applications.

    2’-Hydroxybenzophenone: Another phenol derivative with different substituents, used in UV-absorbing materials and research.

Uniqueness

2’-Hydroxynonanophenone-13C6 is unique due to its stable isotope labeling, which allows for precise tracking and analysis in research applications. The presence of carbon-13 isotopes enhances its utility in NMR spectroscopy and metabolic studies, providing insights that are not possible with non-labeled compounds.

Properties

CAS No.

1346598-43-3

Molecular Formula

C15H22O2

Molecular Weight

240.293

IUPAC Name

1-(2-hydroxyphenyl)nonan-1-one

InChI

InChI=1S/C15H22O2/c1-2-3-4-5-6-7-11-14(16)13-10-8-9-12-15(13)17/h8-10,12,17H,2-7,11H2,1H3/i8+1,9+1,10+1,12+1,13+1,15+1

InChI Key

RNAGYCQGSMZTOH-WOZGUONDSA-N

SMILES

CCCCCCCCC(=O)C1=CC=CC=C1O

Synonyms

1-(2-Hydroxyphenyl)-1-nonanone-13C6, 2’-Hydroxy-nonanophenone-13C6

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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